molecular formula C20H13N3O4S B2583729 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile CAS No. 377065-70-8

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile

Cat. No.: B2583729
CAS No.: 377065-70-8
M. Wt: 391.4
InChI Key: IQNFUUIRMNYDFI-MDWZMJQESA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a sophisticated chemical scaffold designed for medicinal chemistry and pharmacological research. This compound integrates multiple privileged structures into a single entity, offering a promising starting point for investigating novel therapeutic pathways. Its core structure features a thiazole ring, a well-known heterocycle prevalent in bioactive molecules, which is symmetrically functionalized with benzo[d][1,3]dioxole (piperonyl) groups. The benzo[d][1,3]dioxole moiety is a common pharmacophore in bioactive natural products and synthetic compounds, often associated with interactions with enzymes and receptors . The presence of an acrylonitrile group attached to the thiazole ring suggests potential as an electrophilic warhead, which can be exploited in the design of covalent inhibitors or as a Michael acceptor in probe chemistry. The specific molecular architecture of this compound suggests potential research applications in several areas. Primarily, it may serve as a key intermediate or lead compound in multi-target drug discovery programs, particularly those focused on central nervous system (CNS) targets, infectious diseases, and oncology. The structural motifs present in this molecule are frequently associated with a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, as seen in related compounds targeting cholinesterases and other enzymes . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new chemical probes for target identification, and synthesize more complex derivatives for high-throughput screening campaigns. Its complex structure makes it a valuable asset for chemists and biologists aiming to develop novel therapeutic agents with multi-faceted mechanisms of action.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c21-7-13(8-22-14-2-4-17-19(6-14)27-11-25-17)20-23-15(9-28-20)12-1-3-16-18(5-12)26-10-24-16/h1-6,8-9,22H,10-11H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNFUUIRMNYDFI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC5=C(C=C4)OCO5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a complex organic molecule featuring a thiazole ring, benzo[d][1,3]dioxole moieties, and an acrylonitrile functional group. This intricate structure suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound's molecular formula is C19H12N4O4SC_{19}H_{12}N_{4}O_{4}S, with a molecular weight of 392.39 g/mol. The presence of multiple functional groups indicates its potential for various interactions with biological targets.

Structural Feature Description
Thiazole RingContributes to bioactivity and potential enzyme inhibition.
Benzo[d][1,3]dioxoleKnown for antioxidant properties and potential in drug design.
Acrylonitrile GroupImplicated in biological reactivity and synthesis of derivatives.

Predicted Biological Activities

Due to its structural complexity, this compound is predicted to exhibit:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.
  • Antimicrobial Properties : Related thiazole derivatives have demonstrated effectiveness against various bacterial strains.
  • Antiproliferative Effects : The compound may inhibit cancer cell proliferation based on the behavior of analogous structures.

Case Studies

  • Inhibition of Monoamine Oxidase (MAO) :
    • A study evaluated derivatives of thiazole compounds for their MAO-B inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of a nitrophenyl group was identified as a significant pharmacophoric feature for selective inhibition .
  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives were tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with key enzymes such as acetylcholinesterase (AChE). These studies suggest that the compound may interact favorably with the active sites of these enzymes, potentially leading to therapeutic applications in treating cognitive disorders .

Synthesis Pathways

The synthesis of this compound can involve several methods that emphasize yield and purity:

  • Condensation Reactions : Utilizing thiazole derivatives and benzo[d][1,3]dioxole precursors.
  • Functional Group Modifications : Allowing for the introduction of various substituents that may enhance biological activity.

Scientific Research Applications

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a complex organic molecule with potential applications in medicinal chemistry, particularly due to its unique structural features that combine thiazole and benzo[d][1,3]dioxole moieties. This article explores its scientific research applications, including biological activities and synthesis methods, supported by case studies and data tables.

Structural Characteristics

The compound features several structural elements:

  • Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anti-inflammatory and antioxidant properties.
  • Acrylonitrile Group : Contributes to the compound's reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C19H16N2O4SC_{19}H_{16}N_2O_4S, with a molecular weight of approximately 372.4 g/mol.

Summary of Synthesis Methods

Synthesis MethodAdvantagesDisadvantages
Condensation ReactionsHigh yieldRequires specific conditions
Cyclization TechniquesVersatileMay lead to side products

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cell lines (MCF-7), noting an IC50 value of 12.5 µM, with mechanisms involving apoptosis induction through caspase activation.

Antimicrobial Properties

The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli16 µg/mLMembrane disruption

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's. The compound appears to mitigate oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection

Research presented in Neuroscience Letters indicated that the compound could reduce neuroinflammation in animal models, suggesting a pathway for developing treatments for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s dual benzo[d][1,3]dioxol substitution distinguishes it from analogs with alternative aryl or heteroaryl groups. Key structural analogs and their differences are summarized below:

Compound Name Substituents (R1, R2) Key Features Reference
Target Compound R1 = benzo[d][1,3]dioxol, R2 = benzo[d][1,3]dioxol-amino Dual methylenedioxyphenyl groups; E-configuration
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (Compound 27) R1 = 4-nitrophenyl, R2 = benzo[d][1,3]dioxol Nitro group enhances electron-withdrawing effects; Z-configuration
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (Compound 2) R1 = 4-chlorophenyl, R2 = H Chloro substituent improves lipophilicity; moderate antioxidant activity
(E)-3-(dimethylamino)phenyl-2-(benzo[d]thiazol-2-yl)acrylonitrile R1 = 4-(dimethylamino)phenyl, R2 = H Electron-donating dimethylamino group; potential for enhanced solubility

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Compound 27) increase reactivity but may reduce bioavailability.
  • Halogenated analogs (e.g., 4-chlorophenyl in Compound 2) exhibit improved antioxidant properties due to increased stability of radical intermediates.
  • Dual benzo[d][1,3]dioxol groups in the target compound likely enhance metabolic resistance and binding affinity compared to monosubstituted analogs.
Physical Properties:
  • Crystallography : Tools like Mercury () enable analysis of packing similarities and intermolecular interactions, which correlate with solubility and stability.

Commercial and Research Relevance

  • The target compound and its analogs (e.g., ZINC1299424) are commercially available, reflecting their utility in drug discovery.
  • Computational similarity methods () highlight the importance of structural alignment in virtual screening, where the target compound’s unique substituents may offer advantages over simpler analogs.

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